3-Bromo-5-hydroxy-2-methylbenzoic acid
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Overview
Description
3-Bromo-5-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydroxy-2-methylbenzoic acid typically involves the bromination of 2-hydroxy-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-Bromo-5-carboxy-2-methylbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-hydroxy-2-methylbenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-carboxy-2-methylbenzoic acid.
Reduction: 5-Hydroxy-2-methylbenzoic acid.
Substitution: Products depend on the nucleophile used, such as 3-Amino-5-hydroxy-2-methylbenzoic acid or 3-Azido-5-hydroxy-2-methylbenzoic acid.
Scientific Research Applications
3-Bromo-5-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and bromine groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxy-5-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 5-Chloro-2-hydroxy-4-methylbenzoic acid
- 3-tert-Butyl-2-hydroxy-5-methylbenzoic acid
Uniqueness
3-Bromo-5-hydroxy-2-methylbenzoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7BrO3 |
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Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
CSTATHRNEBVCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)C(=O)O |
Origin of Product |
United States |
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